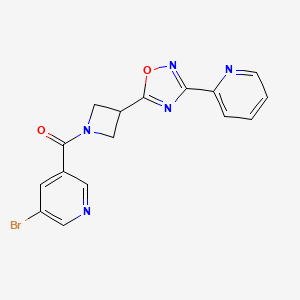

![molecular formula C27H23ClN4O4S B2398427 7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688056-01-1](/img/no-structure.png)

7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a piperazine moiety, which is a common feature in many pharmaceutical drugs . Piperazine derivatives show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Applications De Recherche Scientifique

Antimicrobial Activities

Research has shown that derivatives structurally related to the compound have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating that some compounds possessed good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Patel, Patel, and Patel (2010) developed new quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and assessed their antibacterial and antifungal activities, finding pronounced antifungal activity against C. albicans (Patel, Patel, & Patel, 2010).

Anticancer Activities

Noolvi and Patel (2013) explored the anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives, highlighting one compound's remarkable activity against the CNS SNB-75 cancer cell line. This study also underlined the potential of quinazoline derivatives in inhibiting EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013). Additionally, Li et al. (2020) synthesized quinazoline derivatives containing piperazine moieties and demonstrated potent antiproliferative activities against various cancer cell lines, highlighting the significance of structural modifications in enhancing biological activity (Li, Chen, Hu, Zhu, Liu, Fu, Wang, & Ouyang, 2020).

Pharmaceutical Intermediates

The compound's structure suggests potential utility as an intermediate in pharmaceutical synthesis. For example, Ramesh, Reddy, and Reddy (2006) described an improved process for synthesizing an important intermediate in the preparation of the anti-hypertensive agent Doxazosin, illustrating the role of similar compounds in drug development (Ramesh, Reddy, & Reddy, 2006).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 4-chlorophenylpiperazine derivative with a benzaldehyde derivative, followed by a condensation reaction with a quinazolinone derivative. The final product is obtained by the addition of a thiol group to the quinazolinone ring.", "Starting Materials": [ "4-chlorophenylpiperazine", "benzaldehyde", "4-nitrophenylacetic acid", "thioglycolic acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium bicarbonate", "potassium carbonate", "acetonitrile", "dimethylformamide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid using sodium borohydride in ethanol", "Step 2: Coupling of 4-aminophenylacetic acid with benzaldehyde in the presence of acetic anhydride and sulfuric acid to form 4-[(benzylidene)amino]phenylacetic acid", "Step 3: Reduction of 4-[(benzylidene)amino]phenylacetic acid with sodium borohydride in ethanol to form 4-[(phenylmethyl)amino]phenylacetic acid", "Step 4: Coupling of 4-[(phenylmethyl)amino]phenylacetic acid with 4-chlorophenylpiperazine in the presence of potassium carbonate and acetonitrile to form 7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "Step 5: Addition of thioglycolic acid in the presence of sodium bicarbonate and dimethylformamide to the quinazolinone ring to form 7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ] } | |

Numéro CAS |

688056-01-1 |

Nom du produit |

7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Formule moléculaire |

C27H23ClN4O4S |

Poids moléculaire |

535.02 |

Nom IUPAC |

7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C27H23ClN4O4S/c28-19-5-7-20(8-6-19)30-9-11-31(12-10-30)25(33)18-3-1-17(2-4-18)15-32-26(34)21-13-23-24(36-16-35-23)14-22(21)29-27(32)37/h1-8,13-14H,9-12,15-16H2,(H,29,37) |

Clé InChI |

BXAPMXSZHBVKLU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)

![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)

![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)

![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)

![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)

![Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2398361.png)

![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)